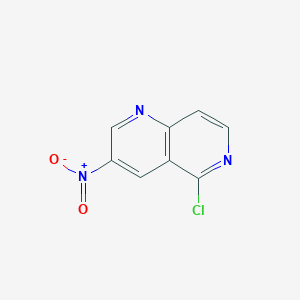

5-Chloro-3-nitro-1,6-naphthyridine

Descripción general

Descripción

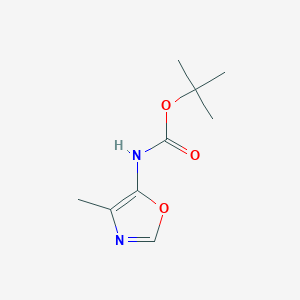

5-Chloro-3-nitro-1,6-naphthyridine (5-CN-1,6-naphthyridine) is an organic compound belonging to the class of heterocyclic aromatic compounds. It is an aromatic heterocycle with a five-atom ring comprising of four carbon atoms and one nitrogen atom. It is a colorless crystalline solid and is insoluble in water. 5-CN-1,6-naphthyridine is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also used as a catalyst in organic reactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

5-Chloro-3-nitro-1,6-naphthyridine and its derivatives have been a focus in the field of chemical synthesis and reactivity. Research has explored various methods for aminating naphthyridines, leading to the formation of amino derivatives with potential applications in further chemical syntheses (Woźniak et al., 2010). Additionally, studies on the regioselectivity of SNH reactions of naphthyridines with chloromethyl phenyl sulfone have been reported, contributing to the understanding of nucleophilic substitution reactions in these compounds (Grzegożek et al., 1991).

Antibacterial Properties

Certain derivatives of 5-Chloro-3-nitro-1,6-naphthyridine have been studied for their antibacterial properties. For instance, the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which includes derivatives with chloro and cyano groups, has demonstrated potential in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).

Topoisomerase-I Targeting Activity and Cytotoxicity

The modification of naphthyridine derivatives, such as by nitro and amino substitution in the D-ring, has shown significant impact on their topoisomerase-I targeting activity and cytotoxicity. These properties are crucial for the development of antitumor drugs. Research in this area has revealed that certain derivatives exhibit greater activity and cytotoxicity than known drugs like camptothecin (Singh et al., 2003).

Synthesis of Antimicrobial Agents

Further research into the synthesis of naphthyridine derivatives has led to the development of compounds with potential antimicrobial activities. Studies have focused on synthesizing various substituted naphthyridine carboxylic acids and evaluating their antibacterial properties (Suzuki et al., 1980).

Quantum-Chemical Studies

Quantum-chemical studies have been conducted to understand the regioselectivity in the reactions of 5-Chloro-3-nitro-1,6-naphthyridine derivatives. These studies provide insights into the geometries and heats of formation of intermediate compounds, aiding in the prediction of reaction outcomes (Grzegożek & Szpakiewicz, 2005).

Picric Acid Detection in Aqueous Media

1,8-Naphthyridine-based sensors, including derivatives of 5-Chloro-3-nitro-1,6-naphthyridine, have been utilized for the detection of nitroaromatic compounds like picric acid in aqueous media. This application is significant for environmental monitoring and safety (Chahal & Sankar, 2015).

Mecanismo De Acción

Target of Action

It is known that 1,6-naphthyridines, the class of compounds to which 5-chloro-3-nitro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

The differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

Propiedades

IUPAC Name |

5-chloro-3-nitro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)4-11-7(6)1-2-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUDDDQWNSCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-nitro-1,6-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)

![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)

![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)